2-Hydroxy-3-phenoxypropyl acrylate

Dielectric Materials High-Frequency Substrates Curing Agents

Select 2-Hydroxy-3-phenoxypropyl acrylate (HPPA) for high-performance polymer applications demanding low dielectric loss (Dk=2.54 at 1 GHz), high refractive index (n20/D 1.528), and robust shape-memory behavior. This monofunctional aromatic acrylate outperforms generic aliphatic alternatives in 5G/6G PCB composites, UV-curable optical coatings, and precision 3D printing resins. Contains 250 ppm MEHQ inhibitor for storage stability. Available in research to bulk quantities.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 16969-10-1
Cat. No. B102866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-phenoxypropyl acrylate
CAS16969-10-1
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC(COC1=CC=CC=C1)O
InChIInChI=1S/C12H14O4/c1-2-12(14)16-9-10(13)8-15-11-6-4-3-5-7-11/h2-7,10,13H,1,8-9H2
InChIKeyHHQAGBQXOWLTLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-phenoxypropyl Acrylate (CAS 16969-10-1): Monofunctional Aromatic Acrylate Monomer for UV-Curable & High-Performance Polymer Systems


2-Hydroxy-3-phenoxypropyl acrylate (HPPA) is a monofunctional aromatic acrylate monomer with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . It is typically supplied as a colorless to light yellow liquid containing 250 ppm monomethyl ether hydroquinone (MEHQ) as an inhibitor . The compound is synthesized via esterification of 2-hydroxy-3-phenoxypropanol with acrylic acid . Its structure incorporates both a reactive acrylate double bond for radical polymerization and a secondary hydroxyl group, as well as a phenoxy ring, which confers distinct physical and performance properties compared to simpler aliphatic acrylates .

Why 2-Hydroxy-3-phenoxypropyl Acrylate Cannot Be Simply Replaced with Other Hydroxyl or Phenoxy Acrylates


While numerous monofunctional acrylates are available, generic substitution of 2-hydroxy-3-phenoxypropyl acrylate (HPPA) with other hydroxyl acrylates (e.g., 2-hydroxyethyl acrylate) or phenoxy acrylates (e.g., 2-phenoxyethyl acrylate) is not technically sound. The unique combination and specific spacing of the hydroxyl, phenoxy, and acrylate groups in HPPA result in a distinct set of physicochemical and application-specific properties. Key differences include a higher refractive index (n20/D 1.528) compared to many aliphatic acrylates , as well as significantly different dielectric and mechanical performance in cured composites [1]. Substitution can therefore compromise optical clarity, dielectric properties, and final material flexibility, necessitating a compound-specific evaluation rather than a class-based selection.

Quantitative Evidence: Head-to-Head Performance of 2-Hydroxy-3-phenoxypropyl Acrylate vs. Analogous Monomers


Dielectric Performance: HPPA Enables Lower Dielectric Loss in PPE Substrates vs. Alternative Hydroxyl Acrylate

In a direct comparison of two hydroxyl acrylates used as curing agents in poly(phenylene ether) (PPE) dielectric substrates, the formulation using 2-hydroxy-3-phenoxypropyl acrylate (HPPA) achieved significantly lower dielectric loss than the alternative monomer [1]. The study, which tested multiple monomer loadings, found that HPPA-containing composites consistently exhibited superior dielectric properties [1].

Dielectric Materials High-Frequency Substrates Curing Agents

Shape-Memory Behavior: HPPA-Based Polymers Exhibit Thermoresponsive Shape-Memory, a Property Not Inherent to Common Acrylates

Polymers synthesized from 2-hydroxy-3-phenoxypropyl acrylate (HPPA) have been shown to exhibit distinct thermoresponsive shape-memory behavior, a property not typical of many common acrylate monomers [1]. In contrast, polymers based on other glycerol acrylates (e.g., glycerol dimethacrylate or trimethacrylate) in the same study did not demonstrate this behavior [2]. HPPA-based materials can be deformed into a temporary shape at a temperature below their glass transition temperature (Tg) and will fully recover their original permanent shape when heated above Tg [1].

Shape-Memory Polymers Smart Materials Photopolymers

Optical Properties: HPPA's Refractive Index (1.528) Exceeds That of Many Aliphatic Acrylates for High-Index Formulations

The refractive index (n20/D) of 2-hydroxy-3-phenoxypropyl acrylate is reported as 1.528 . This value is significantly higher than that of common aliphatic acrylate monomers, such as 2-hydroxyethyl acrylate (n20/D ~1.45) , due to the presence of the aromatic phenoxy group.

Optical Materials High Refractive Index Coatings

Viscosity Reduction in 3D Printing Resins: HPPA as a Reactive Diluent for High-Performance Vitrimers

When used as a comonomer with dipentaerythritol pentaacrylate, the addition of 2-hydroxy-3-phenoxypropyl acrylate (HPPA) significantly modified the resin's rheological and mechanical properties [1]. Specifically, HPPA reduced the viscosity of the photocurable resin and decreased shrinkage, while also increasing the gel point and enhancing the flexibility of the final cured polymer [1].

3D Printing Vitrimers Reactive Diluents

Optimal Application Scenarios for 2-Hydroxy-3-phenoxypropyl Acrylate Based on Verified Performance Data


High-Frequency Electronic Substrates

Use 2-hydroxy-3-phenoxypropyl acrylate as a curing agent or comonomer in poly(phenylene ether) (PPE)-based composites for high-frequency printed circuit boards (PCBs) and advanced packaging. Evidence shows it enables a low dielectric constant (Dk = 2.54) and low dielectric loss at 1 GHz, outperforming other hydroxyl acrylates [1]. This translates to reduced signal delay and power loss in 5G/6G infrastructure, automotive radar, and aerospace communication systems.

Thermoresponsive Shape-Memory Polymers

Select 2-hydroxy-3-phenoxypropyl acrylate as the primary monomer for photopolymerizable shape-memory polymers (SMPs). Unlike many other acrylates, HPPA-based networks exhibit robust thermoresponsive shape-memory behavior, capable of fixing a temporary shape and recovering the original shape upon heating [1]. This is ideal for smart actuators, self-tightening sutures, deployable space structures, and morphing aerodynamic surfaces.

High-Refractive-Index Optical Coatings & Adhesives

Incorporate 2-hydroxy-3-phenoxypropyl acrylate into UV-curable formulations where a higher refractive index (n20/D = 1.528) is required, such as in optical fiber coatings, display films, and ophthalmic lens adhesives [1]. The elevated index, compared to common aliphatic acrylates, allows for thinner coatings and improved light management, which is critical for miniaturized optoelectronic devices and anti-reflective layers.

Reactive Diluent for 3D Printing Resins

Utilize 2-hydroxy-3-phenoxypropyl acrylate as a functional, low-viscosity comonomer in LCD, DLP, or SLA 3D printing resins. When combined with high-viscosity, high-performance monomers like dipentaerythritol pentaacrylate, HPPA effectively reduces overall resin viscosity, minimizes curing shrinkage, and enhances the flexibility of printed parts [1]. This is essential for producing functional prototypes, microfluidic devices, and biomedical models with high precision and mechanical integrity.

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